1-Ethylcyclopentyl acrylate

Description

BenchChem offers high-quality 1-Ethylcyclopentyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylcyclopentyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

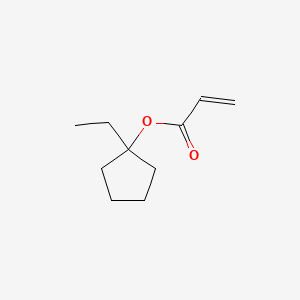

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylcyclopentyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-9(11)12-10(4-2)7-5-6-8-10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOANYJWOYTZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethylcyclopentyl Acrylate: Technical Monograph & Application Guide

Part 1: Executive Summary & Strategic Utility

1-Ethylcyclopentyl acrylate (ECPA) is a specialized tertiary ester monomer distinguished by its high sensitivity to acid-catalyzed deprotection. Historically anchored in the semiconductor industry as a resolution-enhancing monomer for 193 nm (ArF) photoresists, ECPA has recently emerged as a critical component in "smart" biomedical polymers.

Its core utility lies in its chemical amplification mechanism : the bulky 1-ethylcyclopentyl group renders the monomer hydrophobic, but upon exposure to acid (either photo-generated or environmental), it undergoes specific cleavage to yield hydrophilic acrylic acid. This "solubility switch" is the foundation for both sub-20 nm lithographic patterning and pH-responsive tumor-targeted drug delivery.

Part 2: Chemical Architecture & Physicochemical Profile[1]

ECPA is an acid-labile acrylate ester.[1] The steric bulk of the 1-ethylcyclopentyl group provides high glass transition temperature (Tg) modulation in copolymers, while the tertiary carbon-oxygen bond provides the specific site for acid cleavage.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1-Ethylcyclopentyl prop-2-enoate |

| CAS Number | 326925-69-3 |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity (GC) | ≥ 98.0% |

| Density | 0.95 ± 0.05 g/cm³ (20°C) |

| Boiling Point | ~225°C (Predicted at 760 mmHg) |

| Flash Point | 85°C (Closed Cup) |

| Solubility | Soluble in organic solvents (THF, PGMEA, Ethyl Acetate); Insoluble in water |

| Stabilizer | MEHQ (10-50 ppm) to prevent autopolymerization |

Critical Note on Analogs: Do not confuse ECPA with its methacrylate analog, 1-Ethylcyclopentyl methacrylate (ECPMA, CAS 266308-58-1).[2] While chemically similar, ECPA polymerizes faster due to the lack of the alpha-methyl group, yielding polymers with lower Tg but higher chain flexibility.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of ECPA requires a two-step protocol ensuring the formation of the tertiary alcohol followed by esterification. The tertiary alcohol intermediate is prone to dehydration; therefore, temperature control is paramount.

Phase A: Grignard Synthesis of 1-Ethylcyclopentanol

Reaction: Cyclopentanone + Ethylmagnesium Bromide

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.

-

Reagent Prep: Charge flask with Magnesium turnings (1.1 eq) and anhydrous THF.

-

Initiation: Add a catalytic amount of iodine. Dropwise add Ethyl Bromide (1.1 eq) in THF. Maintain temperature

to prevent coupling side reactions. -

Addition: Once the Grignard reagent is formed, cool to

. Dropwise add Cyclopentanone (1.0 eq). -

Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry over MgSO₄ and concentrate.

-

Quality Check: GC should show

conversion to alcohol.

-

Phase B: Esterification (Acryloylation)

Reaction: 1-Ethylcyclopentanol + Acryloyl Chloride

-

Setup: Reactor cooled to

(Salt/Ice bath). -

Base Addition: Dissolve 1-Ethylcyclopentanol (1.0 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM).

-

Acylation: Dropwise add Acryloyl Chloride (1.1 eq) over 2 hours.

-

Critical Control: Temperature must strictly remain

. Higher temperatures promote elimination of the tertiary alcohol to form 1-ethylcyclopentene.

-

-

Purification:

-

Wash organic layer with cold NaHCO₃ (remove acid) and brine.

-

Pass through a short plug of neutral alumina (removes oligomers).

-

Distill under high vacuum (

) at low temperature.

-

-

Stabilization: Immediately add MEHQ (hydroquinone monomethyl ether) to the distillate.

Part 4: Mechanism of Action (The "Switch")

The defining feature of ECPA is its Acid-Catalyzed Deprotection .[1] This mechanism transforms the material from a hydrophobic, non-polar state to a hydrophilic, polar state.

Mechanistic Pathway

In the presence of a proton (

Figure 1: Acid-catalyzed deprotection pathway of ECPA.[1] The regeneration of H+ (not shown) allows a single proton to cleave hundreds of ester bonds, amplifying the signal.

Part 5: Applications

Semiconductor Lithography (Primary)

ECPA is a "leaving group monomer" for 193 nm ArF immersion lithography.

-

Role: It protects the alkali-soluble group (carboxylic acid).[1]

-

Process:

-

Coating: ECPA-copolymer is spin-coated.[1] It is insoluble in the alkaline developer (TMAH).

-

Exposure: UV light hits a Photoacid Generator (PAG), releasing

. -

Post-Exposure Bake (PEB): Heat drives the deprotection reaction shown in Figure 1. The exposed regions become Poly(acrylic acid).

-

Development: Exposed regions dissolve in TMAH; unexposed regions remain.

-

-

Advantage: The 1-ethylcyclopentyl group has a lower activation energy for deprotection compared to adamantyl groups, allowing for lower PEB temperatures and reduced pattern collapse.

Biomedical Drug Delivery (Emerging)

Researchers utilize ECPA to synthesize pH-responsive nanoparticles for cancer therapy.[1]

-

Rationale: The extracellular environment of solid tumors is acidic (pH 6.5–6.8) compared to healthy tissue (pH 7.4). Endosomes are even more acidic (pH 5.0–6.0).

-

Mechanism:

-

Drugs are encapsulated in the hydrophobic core of P(ECPA-co-PEG) micelles.

-

Upon entering the tumor or endosome, the acidic pH triggers the hydrolysis of the ECPA ester.

-

The core becomes hydrophilic, destabilizing the micelle and releasing the drug payload specifically at the target site.

-

-

Key Benefit: Reduces systemic toxicity by preventing premature drug release in the blood (neutral pH).

Part 6: Experimental Characterization

To validate the synthesis and quality of ECPA, the following analytical protocols are standard.

Proton NMR ( -NMR)

-

Solvent:

[1] -

Key Signals:

- 6.3, 6.1, 5.7 ppm (3H, dd, Vinyl protons of acrylate).

- 2.1 - 1.5 ppm (Multiplets, Cyclopentyl ring protons).[1]

- 0.85 ppm (3H, t, Methyl group of the ethyl chain).

-

Absence Check: Ensure no peak at

3.6 ppm (indicates residual alcohol).

Gas Chromatography (GC) Purity

-

Column: DB-5 or equivalent non-polar capillary column.

-

Program:

(2 min) -

Limit: Purity must be

for lithography grade; metal ion content (Na, K, Fe) must be

Part 7: References

-

Smolecule. (2023).[3][4] 1-Ethylcyclopentyl methacrylate: Structure and Applications. Retrieved from

-

TCI Chemicals. (2024). Product Specification: 1-Ethylcyclopentyl Acrylate (CAS 326925-69-3).[1][5][6] Retrieved from

-

BOC Sciences. (2024). Acid-Labile Monomers for Controlled Drug Delivery Systems. Retrieved from

-

National Institutes of Health (NIH). (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. PMC8708688. Retrieved from

-

MDPI. (2024).[7] Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups. Polymers, 16(21). Retrieved from

-

Google Patents. (2015). Method for preparing 1-ethylcyclohexyl acrylate (Analogous Synthesis Protocol). CN104910012A. Retrieved from

Sources

- 1. 266308-58-1|1-Ethylcyclopentyl methacrylate|BLD Pharm [bldpharm.com]

- 2. longchangchemical.com [longchangchemical.com]

- 3. Buy 1-Ethylcyclopentyl methacrylate | 266308-58-1 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Ethylcyclopentyl acrylate | C10H16O2 | CID 21896341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Ethylcyclopentyl Acrylate | 326925-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]

Technical Monograph: Spectroscopic Characterization of 1-Ethylcyclopentyl Acrylate

[1]

Executive Summary & Structural Logic

1-Ethylcyclopentyl acrylate (ECPA) is a sterically hindered, acid-labile monomer critical to the formulation of chemically amplified photoresists (193 nm ArF lithography).[1] Its tertiary ester linkage provides the necessary "switch" mechanism: upon exposure to photo-generated acid, the ester cleaves to release poly(acrylic acid), altering the solubility of the resist.

This guide provides a definitive reference for the spectroscopic identification of ECPA. Unlike simple alkyl acrylates, the bulky 1-ethylcyclopentyl group introduces specific steric shielding effects observable in NMR and characteristic fragmentation patterns in Mass Spectrometry.

Core Molecular Descriptors

| Property | Value |

| IUPAC Name | 1-Ethylcyclopentyl prop-2-enoate |

| Molecular Formula | |

| Molecular Weight | 168.23 g/mol |

| Boiling Point | ~85°C (at reduced pressure, predicted) |

| Density | ~0.94 g/cm³ |

Synthesis & Purification Protocol

High-purity spectral acquisition requires the removal of the inhibitor (MEHQ) and hydrolysis byproducts (acrylic acid/1-ethylcyclopentanol).[1]

Synthetic Pathway (Grignard & Esterification)

The synthesis involves a two-step sequence: nucleophilic addition of ethylmagnesium bromide to cyclopentanone, followed by esterification with acryloyl chloride.

Figure 1: Step-wise synthesis of ECPA via Grignard addition and Steglich-type esterification.

Purification for Spectral Analysis

-

Wash: The organic layer must be washed with 10%

(removes acrylic acid) and brine. -

Inhibitor Removal: Pass through a short plug of basic alumina or silica gel to remove MEHQ (monomethyl ether hydroquinone) prior to NMR to avoid aromatic impurity signals at 6.8 ppm.

-

Distillation: Vacuum distillation is required. Caution: Keep pot temperature <60°C to prevent thermal polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of ECPA is characterized by the AMX pattern of the acrylate vinyls and the shielding effect of the quaternary carbon on the ethyl/cyclopentyl protons.

H NMR Data (400 MHz, )

Reference: TMS (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 6.35 | dd ( | 1H | Vinyl | Typical acrylate trans-proton; deshielded by carbonyl anisotropy.[1] |

| 6.08 | dd ( | 1H | Vinyl | Resonates between the cis and trans protons. |

| 5.76 | dd ( | 1H | Vinyl | Cis to carbonyl; exhibits smaller coupling constant. |

| 2.10 – 2.18 | Multiplet | 2H | Ring | Protons on ring carbons adjacent to the quaternary center. |

| 1.98 | Quartet ( | 2H | Ethyl | Deshielded slightly by the adjacent quaternary oxygen-bearing carbon.[1] |

| 1.60 – 1.75 | Multiplet | 6H | Ring | Remote ring protons; overlapping multiplets. |

| 0.88 | Triplet ( | 3H | Ethyl | Classic methyl triplet; furthest from the ester group.[1] |

C NMR Data (100 MHz, )

Key Diagnostic: The quaternary carbon peak at ~94 ppm is the "fingerprint" of the tertiary ester, distinguishing it from primary/secondary isomers.

| Shift ( | Carbon Type | Assignment |

| 165.8 | Quaternary | Ester Carbonyl |

| 130.2 | Vinyl Terminal | |

| 129.1 | Vinyl Internal | |

| 94.5 | Quaternary | Diagnostic: C1 of Cyclopentyl ring (attached to O) |

| 36.8 | Ring C2/C5 (Symmetric) | |

| 31.2 | Ethyl Methylene | |

| 23.5 | Ring C3/C4 | |

| 8.4 | Ethyl Methyl |

Infrared (IR) Spectroscopy

The IR spectrum confirms the ester functionality and the presence of the polymerizable double bond.

| Wavenumber ( | Vibration Mode | Intensity | Notes |

| 2960 - 2870 | C-H Stretch (Alkane) | Medium | Cyclopentyl and ethyl aliphatic stretches.[1] |

| 1725 | C=O[1][2] Stretch (Ester) | Strong | Sharp, characteristic acrylate ester carbonyl. |

| 1635 | C=C Stretch (Vinyl) | Medium | Confirms presence of the acrylate double bond. |

| 1405 | =CH2 Scissoring | Medium | Characteristic of vinyl groups.[2][3] |

| 1160 - 1190 | C-O-C Stretch | Strong | Asymmetric ester stretch; often split.[1] |

| 980 | =C-H Bend (oop) | Medium | Out-of-plane bending for vinyl group.[1] |

Mass Spectrometry (EI-MS)

The mass spectrum of ECPA is dominated by fragmentation due to the stability of the tertiary carbocation formed upon ester cleavage. The molecular ion (

Fragmentation Pathway

The primary fragmentation mechanism is alpha-cleavage relative to the carbonyl or McLafferty rearrangement , but the most energetically favorable path is the loss of the acyloxy group to form the stable 1-ethylcyclopentyl cation.

Figure 2: Predicted EI-MS fragmentation tree for 1-Ethylcyclopentyl Acrylate.

Key Ions ( )

References

-

PubChem. 1-Ethylcyclopentyl acrylate (Compound).[1][4] National Library of Medicine. Available at: [Link][1]

-

Kataoka, Y., et al. (2013). "Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide." Polymer Chemistry. (Provides comparative spectral data for acrylate moieties). Available at: [Link]

An In-depth Technical Guide to 1-Ethylcyclopentyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclopentyl acrylate is a cyclic acrylate monomer that has garnered interest in various fields of materials science and polymer chemistry. Its unique cycloaliphatic structure imparts desirable properties to polymers, including enhanced thermal stability, weather resistance, and hardness. This guide provides a comprehensive overview of 1-ethylcyclopentyl acrylate, covering its chemical identity, physicochemical properties, synthesis, applications, and safety considerations. The information presented herein is intended to be a valuable resource for researchers and professionals working with or considering the use of this versatile monomer.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for scientific communication and safety. 1-Ethylcyclopentyl acrylate is known by several names, and its fundamental identifiers are detailed below.

IUPAC Name: (1-ethylcyclopentyl) prop-2-enoate[1]

Synonyms:

-

1-ethylcyclopentyl acrylate[1]

-

2-Propenoic acid 1-ethylcyclopentyl ester[1]

-

Acrylic Acid 1-Ethylcyclopentyl Ether[2]

-

(1-ethylcyclopentyl) prop-2-enoate[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application and safe handling. The key properties of 1-ethylcyclopentyl acrylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H16O2 | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >95.0% (GC) | [2] |

| Specific Gravity (20/20) | 0.96 | [2][3] |

| Flash Point | 75 °C | [2][3] |

| Storage Temperature | Refrigerated (0-10°C) | [2] |

| Sensitivity | Moisture and heat sensitive | [2][3] |

Synthesis of 1-Ethylcyclopentyl Acrylate

The synthesis of 1-ethylcyclopentyl acrylate typically involves the esterification of 1-ethylcyclopentanol with a derivative of acrylic acid. A common laboratory and potential industrial-scale method is the reaction of 1-ethylcyclopentanol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis via Acryloyl Chloride

This protocol outlines a general procedure for the synthesis of 1-ethylcyclopentyl acrylate.

Materials:

-

1-Ethylcyclopentanol

-

Acryloyl chloride

-

Triethylamine (or another suitable organic base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Inhibitor (e.g., MEHQ - hydroquinone monomethyl ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethylcyclopentanol and triethylamine in anhydrous diethyl ether.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add acryloyl chloride, dissolved in anhydrous diethyl ether, to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of an inhibitor like MEHQ to prevent polymerization.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 1-ethylcyclopentyl acrylate.

Synthesis Workflow Diagram

Caption: Synthesis of 1-Ethylcyclopentyl Acrylate Workflow

Applications in Research and Industry

The unique properties of 1-ethylcyclopentyl acrylate make it a valuable monomer in the development of advanced materials.

-

Coatings and Adhesives: Acrylate-based polymers are widely used in coatings and adhesives. The incorporation of the 1-ethylcyclopentyl group can enhance the hardness, toughness, weather resistance, and chemical resistance of the resulting polymer films, making them suitable for demanding applications such as premium exterior wall coatings and industrial finishes[4].

-

Photoresists: In the semiconductor industry, photoresists are critical materials for lithography. Monomers with alicyclic structures, like 1-ethylcyclopentyl acrylate, are incorporated into photoresist formulations to improve properties such as etch resistance, transparency, and pattern resolution, which are essential for manufacturing high-end integrated circuits[4].

-

Functional Polymers: This monomer can be used to synthesize polymers with unique architectures and functionalities. It can act as a crosslinking agent or a functional monomer to enhance the thermal stability and mechanical properties of materials[4].

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 1-ethylcyclopentyl acrylate.

-

General Hazards: Acrylates as a class can be skin and eye irritants, and may cause respiratory irritation. It is advisable to handle 1-ethylcyclopentyl acrylate in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Flammability: 1-Ethylcyclopentyl acrylate is a combustible liquid with a flash point of 75°C[2][3]. Keep it away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. It should be refrigerated at 0-10°C for long-term storage[2]. The presence of an inhibitor is crucial to prevent spontaneous polymerization, which can be violent.

Conclusion

1-Ethylcyclopentyl acrylate is a specialty monomer with significant potential in the formulation of high-performance polymers. Its distinct cycloaliphatic structure offers a pathway to materials with enhanced durability, thermal stability, and specific optical properties. A comprehensive understanding of its chemical identity, properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in research and industrial applications.

References

-

ChemBK. (2024, April 10). 1-Ethylcyclopentyl methacrylate. [Link]

-

Capot Chemical Co., Ltd. (2021, November 10). MSDS of 1-Ethylcyclopentyl methacrylate. [Link]

- Google Patents. (n.d.).

-

Alpha Chemical Co. (2023, May 20). Ethyl acrylate: Properties, Uses, and Benefits. [Link]

-

REALAB LLC. (n.d.). 1-Ethylcyclopentyl Acrylate (stabilized with MEHQ). [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethylcyclopentyl acrylate. PubChem Compound Database. [Link]

-

Patsnap. (n.d.). Method for preparing 1-ethylcyclohexyl acrylate. Eureka. [Link]

-

Luminescence Technology Corp. (n.d.). 326925-69-3. [Link]

Sources

health and safety data sheet for 1-Ethylcyclopentyl acrylate

Technical Stewardship Guide: 1-Ethylcyclopentyl Acrylate

Document Control:

-

Subject: 1-Ethylcyclopentyl Acrylate (1-ECPA)[1]

-

Primary Application: 193 nm (ArF) Lithography Monomer, Chemically Amplified Resists

-

Version: 2.0 (Technical Release)

Part 1: Executive Technical Synthesis

As Senior Application Scientists, we often treat Safety Data Sheets (SDS) as compliance checkboxes. However, for functional monomers like 1-Ethylcyclopentyl acrylate (1-ECPA) , the SDS is a blueprint for reaction integrity.[1]

1-ECPA is not merely a solvent; it is a tertiary ester acrylate designed with a specific lability.[1] Its bulky 1-ethylcyclopentyl group serves as an acid-cleavable protecting group.[1] In drug delivery and semiconductor lithography, this molecule’s value lies in its ability to switch solubility profiles upon protonation. Therefore, safety protocols here are synonymous with quality control—preventing premature hydrolysis or polymerization is as critical as preventing exposure.

Part 2: Physicochemical & Identity Profile[1][3]

The following data aggregates experimental and predicted values essential for process engineering.

| Property | Value | Technical Implication |

| CAS Number | 326925-69-3 | Unique identifier for regulatory tracking.[1] |

| Molecular Formula | C₁₀H₁₆O₂ | MW: 168.23 g/mol .[2] |

| Physical State | Liquid (Colorless to pale yellow) | Discoloration indicates inhibitor consumption or oxidation. |

| Boiling Point | ~225°C (Predicted) | High boiler; vacuum distillation required for purification to avoid thermal polymerization. |

| Flash Point | ~85°C (Closed Cup) | Combustible (Class IIIA). Requires static grounding. |

| Density | 0.95 ± 0.1 g/cm³ | Immiscible with water; floats on aqueous spills. |

| Solubility | Organic Solvents (Miscible) | Compatible with PGMEA, Ethyl Lactate (standard resist solvents). |

Part 3: Critical Application Context (The "Why")

To handle 1-ECPA correctly, one must understand its reactivity. It is primarily used in Chemically Amplified Resists (CARs) .

The Mechanism:

In a photoresist polymer, the 1-ECPA unit protects a carboxylic acid. Upon exposure to UV light, a Photoacid Generator (PAG) releases a proton (

Visualizing the Reaction Pathway:

Figure 1: The acid-catalyzed deprotection mechanism central to 1-ECPA's function in lithography.[1]

Part 4: Hazard Characterization & Toxicology

While specific toxicological data for this niche monomer is often extrapolated from ethyl acrylate and bulky methacrylates, the following hazards are chemically intrinsic to the acrylate class.

GHS Classification

-

Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][4] Note: Acrylates are potent sensitizers. Once sensitized, a researcher may never be able to work with this class of compounds again.

-

Flammable Liquid (Category 4): Combustible liquid.[5]

The "Silent" Hazard: Polymerization

1-ECPA is thermodynamically unstable.[1] It wants to become a polymer.

-

Trigger: Heat, Light (UV), Peroxides, or depletion of inhibitor .

-

Consequence: Runaway exotherm, potentially rupturing storage vessels.[6]

Part 5: Operational Handling & Storage Protocol

This section details the "Oxygen Paradox" essential for acrylate stability. Most researchers erroneously store air-sensitive chemicals under nitrogen.[1] Do NOT store 1-ECPA under pure nitrogen.

The Protocol: The Oxygen-Inhibitor Synergy

Standard inhibitors like MEHQ (Monomethyl ether hydroquinone) require dissolved oxygen to function. Without oxygen, MEHQ cannot scavenge free radicals effectively, leading to spontaneous polymerization.

Storage Logic Workflow:

Figure 2: The critical dependency of MEHQ inhibitor on dissolved oxygen for stabilizing acrylates.[1]

Field-Proven Storage Rules:

-

Temperature: Store at 2°C to 8°C .

-

Why: Retards radical formation rates.

-

Caution: Do not freeze. Freezing can cause the inhibitor (MEHQ) to crystallize and separate from the liquid monomer. Upon thawing, the supernatant liquid is uninhibited and dangerous.

-

-

Headspace: Maintain adequate headspace in containers (do not fill >90%). The oxygen in the headspace replenishes dissolved oxygen consumed by the inhibitor.

-

Material Compatibility:

-

Approved: Stainless Steel (304/316), High-Density Polyethylene (HDPE), Glass (amber).

-

Forbidden: Mild steel (rust promotes polymerization), rubber gaskets (swelling).

-

Part 6: Emergency Response & Waste Management

Spill Response (Small Scale < 1L)

-

Isolate: Evacuate the immediate area and remove ignition sources.

-

PPE: Nitrile gloves (double gloved) + Safety Goggles + Lab Coat. Latex is permeable to acrylates.

-

Absorb: Use non-combustible absorbent (Vermiculite or sand).

-

Do NOT use: Sawdust (reaction with acrylates can be exothermic).

-

-

Neutralize: Wipe surfaces with a dilute soap/water solution. Acrylates are lipophilic; water alone is ineffective.

Fire Fighting

-

Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Tactics: Cool surrounding containers with water spray to prevent polymerization explosion (BLEVE).

-

Specific Hazard: Fire produces acrid smoke containing acrylic acid vapors. Full SCBA is mandatory.

References

-

PubChem. (2024).[2] 1-Ethylcyclopentyl acrylate Compound Summary. National Library of Medicine. [Link][1]

-

Petrochemicals Europe. (2023). Safe Handling and Storage of Acrylic Esters. [Link]

-

MDPI Materials. (2023). Synthesis of Acrylate Dual-Tone Resists and the Effect of Their Molecular Weight on Lithography Performance. [Link][1]

Sources

- 1. 266308-58-1|1-Ethylcyclopentyl methacrylate|BLD Pharm [bldpharm.com]

- 2. 1-Ethylcyclopentyl acrylate | C10H16O2 | CID 21896341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 4. fishersci.com [fishersci.com]

- 5. 1-Ethylcyclopentyl Methacrylate | 266308-58-1 | TCI AMERICA [tcichemicals.com]

- 6. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]

environmental fate of 1-Ethylcyclopentyl acrylate

An In-Depth Technical Guide to the Environmental Fate of 1-Ethylcyclopentyl Acrylate

Executive Summary

1-Ethylcyclopentyl acrylate is an acrylic ester monomer whose environmental fate is of increasing interest to researchers, chemical safety professionals, and drug development experts. While empirical data on this specific compound is limited, a robust predictive assessment of its behavior in the environment can be formulated by examining its physicochemical properties and drawing parallels with structurally similar acrylate esters. This guide provides a comprehensive technical overview of the predicted environmental distribution, degradation pathways, bioaccumulation potential, and ecotoxicity of 1-Ethylcyclopentyl acrylate. By synthesizing established principles of environmental chemistry with data from surrogate molecules, this document offers a foundational understanding for risk assessment and stewardship. Methodologies for key experimental evaluations are detailed to provide a framework for future empirical studies.

Introduction and Physicochemical Profile

Acrylate esters are a versatile class of monomers widely used in the synthesis of polymers for applications ranging from adhesives and coatings to biomedical devices and cosmetic formulations.[1][2] 1-Ethylcyclopentyl acrylate, with its cyclic alkyl group, represents a unique structure within this family. Understanding its environmental persistence, degradation, and potential ecological impact is crucial for responsible development and use.

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. For 1-Ethylcyclopentyl acrylate, these properties dictate its partitioning between air, water, soil, and biota. While comprehensive experimental data is not available, key parameters can be reliably estimated using computational models and sourced from chemical databases.

Table 1: Physicochemical Properties of 1-Ethylcyclopentyl Acrylate

| Property | Value | Source/Method | Significance for Environmental Fate |

| Molecular Formula | C₁₀H₁₆O₂ | PubChem[3] | Basic identifier. |

| Molecular Weight | 168.23 g/mol | PubChem[3] | Influences volatility and diffusion. |

| Physical State | Liquid at 20°C | TCI America | Determines handling and potential release scenarios. |

| Water Solubility | Slightly soluble (Estimated) | Inferred from LogP | Governs concentration in aquatic systems and bioavailability. |

| Octanol-Water Partition Coefficient (Log Kow) | 2.7 | PubChem (Computed)[3] | Indicates potential for bioaccumulation and sorption to organic matter. |

| Vapor Pressure | Low to Moderate (Estimated) | Inferred from structure | Affects the rate of volatilization from soil and water. |

| Flash Point | 75 °C | TCI America | Relates to flammability and handling safety. |

Core Environmental Fate and Transport Pathways

Once released into the environment, 1-Ethylcyclopentyl acrylate will be subject to a combination of transport and degradation processes that determine its concentration, persistence, and ultimate fate. The primary pathways include abiotic degradation, biotic degradation, and partitioning between environmental compartments.

Caption: Workflow for the OECD 301D Ready Biodegradability Test.

Bioaccumulation and Ecotoxicity

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often predicted using the octanol-water partition coefficient (Log Kow).

With a computed Log Kow of 2.7, 1-Ethylcyclopentyl acrylate has a low to moderate potential for bioaccumulation. [3]Chemicals with a Log Kow in this range are not expected to significantly accumulate in the food chain. [4]This is consistent with data for other acrylic esters, which generally show a low bioconcentration potential. [4][5]The rapid metabolism (biodegradation) of these esters further reduces the likelihood of significant bioaccumulation. [1]

Predicted Ecotoxicity

The ecotoxicity of a substance describes its adverse effects on organisms in the environment. For acrylate monomers, acute toxicity to aquatic organisms is a key concern.

Table 2: Acute Aquatic Toxicity of Structurally Related Acrylates

| Substance | Organism | Endpoint | Value (mg/L) | Reference |

| Ethyl Acrylate | Fish | LC50 | 1.1 - 8.2 | [5] |

| Ethyl Acrylate | Invertebrates (Daphnia) | EC50 | 1.1 - 8.2 | [5] |

| Butyl Acrylate | Fish | LC50 | 1.1 - 8.2 | [5] |

| Butyl Acrylate | Invertebrates (Daphnia) | EC50 | 1.1 - 8.2 | [5] |

| Acrylic Acid | Fish & Invertebrates | LC50/EC50 | 27 - 236 | [5][6] |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population.

Based on the data for ethyl and butyl acrylate, 1-Ethylcyclopentyl acrylate is predicted to be moderately to highly toxic to aquatic organisms on an acute basis. [5][7]The toxicity of acrylates is often attributed to their reactive nature. However, given its rapid degradation, the risk in the environment would be associated with direct releases into aquatic systems before significant degradation can occur.

Analytical Monitoring in Environmental Matrices

To monitor the presence of 1-Ethylcyclopentyl acrylate in the environment, sensitive and specific analytical methods are required. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the determination of acrylate monomers in environmental water samples. [8][9] For water samples, a pre-concentration step such as dispersive liquid-liquid microextraction (DLLME) can be employed to achieve low detection limits, followed by analysis using GC with a flame ionization detector (GC-FID). [10][11]This approach allows for the quantification of acrylate residues at environmentally relevant concentrations. [8]

Conclusion and Future Directions

-

Primary Degradation: The compound is expected to be readily biodegradable in both soil and aquatic environments, with abiotic processes like hydrolysis and atmospheric photodegradation also contributing to its removal. [12][4]* Environmental Distribution: It will primarily partition to water and soil upon release, with some potential for volatilization. It is not expected to bind strongly to soil or sediment. [4][7]* Bioaccumulation: The potential for bioaccumulation is low to moderate and is unlikely to lead to significant food chain magnification. [4][5]* Ecotoxicity: The monomer is predicted to be moderately to highly toxic to aquatic life on an acute basis, making direct releases into waterways a primary concern. [5] While these predictions provide a strong foundation for a preliminary risk assessment, empirical data is essential for confirmation. Future research should prioritize conducting standardized tests to definitively determine the ready biodegradability (e.g., OECD 301D) and acute aquatic toxicity (e.g., OECD 202, 203) of 1-Ethylcyclopentyl acrylate. Such studies will provide the necessary data to refine this assessment and ensure the environmentally sound management of this compound.

References

- How to Minimize Acrylic Resin's Environmental Degradation. (2025).

- GPS Safety Summary - Substance Name: - Ethyl acryl

- Environment | Explore Environmental Impact. Basic Acrylic Monomer Manufacturers, Inc.

- Ecotoxicological effects of polyacrylate, acrylic acid, polyacrylamide and acrylamide on soil and w

- Acrylic acid. (2022). DCCEEW.

- ETHYL ACRYLATE 1. Exposure Data.

- Biodegradation of polyurethane acrylate with acrylated epoxidized soybean oil blend elastomers by Chaetomium globosum. (2025).

- Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)

- Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. (2021).

- A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acryl

- Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic p

- Ethyl acryl

- Determination of selected fate and aquatic toxicity characteristics of acrylic and a series of acrylic esters. (2025).

- Biodegradation of polyacrylic and polyester polyurethane coatings by enriched microbial communities. (2026).

- Monitoring of Abiotic degradation of photo-crosslinked silicone acrylate co

- ethyl acryl

- Determination of two acrylates in environmental water by high performance liquid chromatography. (2025). E3S Web of Conferences.

- 1-Ethylcyclopentyl acrylate | C10H16O2 | CID 21896341. PubChem - NIH.

- Screening assessment acrylates and methacryl

- Determination of two acrylates in environmental water by high performance liquid chromatography. (2025).

- 1-Ethylcyclopentyl Acryl

- Determination of Acrylates in Wastewater by Dispersive Liquid-Liquid Microextraction Coupled to Capillary Gas Chrom

- Photodegradation of Water-Based Acrylic Co

- osha-92.pdf.

- Properties and Applications of Acrylates. (2020).

Sources

- 1. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Ethylcyclopentyl acrylate | C10H16O2 | CID 21896341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Environment | Explore Environmental Impact — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 5. researchgate.net [researchgate.net]

- 6. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 7. arkema.com [arkema.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Acrylates in Wastewater by Dispersive Liquid-Liquid Microextraction Coupled to Capillary Gas Chromatography | Scientific.Net [scientific.net]

- 11. osha.gov [osha.gov]

- 12. Acrylic acid - DCCEEW [dcceew.gov.au]

Methodological & Application

Application Note: 1-Ethylcyclopentyl Acrylate (ECPA) in Advanced Photoresist Architectures

Executive Summary & Material Profile

1-Ethylcyclopentyl acrylate (ECPA) represents a critical class of "Low Activation Energy" (Low-

While its primary industrial application is semiconductor patterning, its acid-labile tertiary ester linkage also makes it a valuable candidate for pH-responsive hydrophobic blocks in drug delivery systems, where it can trigger payload release in acidic tumor microenvironments.

Material Specifications

| Property | Value | Relevance |

| CAS No. | 266308-58-1 | Identity verification |

| Molecular Formula | Monomer stoichiometry | |

| Boiling Point | ~225°C | High boiling point ensures stability during spin-coating |

| Flash Point | 85°C | Flammability hazard during synthesis |

| Role | Acid-Labile Protecting Group | Solubility switch (Hydrophobic |

| Activation Energy | Low (~20-25 kcal/mol) | Enables low-temperature PEB, reducing acid diffusion |

Mechanistic Principles

The utility of ECPA lies in its specific response to strong acids generated by Photoacid Generators (PAGs). The tertiary carbon of the ethylcyclopentyl group stabilizes the carbocation intermediate, facilitating cleavage under mild thermal conditions.

Mechanism: Acid-Catalyzed Deprotection

Upon exposure to DUV light (193 nm), the PAG releases a proton (

-

Protonation: The carbonyl oxygen is protonated.

-

Cleavage: The C-O bond breaks, releasing the 1-ethylcyclopentyl cation and forming a carboxylic acid on the polymer backbone.

-

Elimination: The cation undergoes

-proton elimination to form 1-ethylcyclopentene (volatile) and regenerates the proton (

Figure 1: The chemical amplification cycle of ECPA. The regeneration of acid allows a single photon to induce multiple deprotection events.

Protocol: Synthesis of ECPA-Based Terpolymer

Objective: Synthesize a terpolymer for ArF lithography: Poly(ECPA-co-GBLMA-co-HAMA) .

-

ECPA: Provides acid sensitivity (Switching unit).

-

GBLMA (Gamma-butyrolactone methacrylate): Provides substrate adhesion and solvent solubility.

-

HAMA (3-Hydroxy-1-adamantyl methacrylate): Provides etch resistance and polarity control.

Materials

-

Monomers: ECPA (40 mol%), GBLMA (40 mol%), HAMA (20 mol%).

-

Solvent: Tetrahydrofuran (THF) or Methyl Ethyl Ketone (MEK).

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Precipitant: Methanol and Deionized Water (8:2 ratio).

Step-by-Step Methodology

-

Purification: Pass all monomers through a basic alumina column to remove inhibitors (e.g., MEHQ).

-

Charge: In a round-bottom flask equipped with a condenser and nitrogen inlet, dissolve monomers in THF. Total monomer concentration should be ~20-30 wt%.

-

Degassing: Purge the solution with

for 30 minutes to remove oxygen (oxygen inhibits radical polymerization). -

Initiation: Add AIBN (2-4 mol% relative to total monomer).

-

Polymerization: Heat to 65°C under

atmosphere with magnetic stirring. Allow reaction to proceed for 6–12 hours. -

Precipitation:

-

Cool the solution to room temperature.

-

Dropwise add the polymer solution into a 10x excess volume of rapidly stirring Methanol/Water (8:2).

-

The polymer will precipitate as a white powder.

-

-

Purification Cycle: Filter the solid, redissolve in minimal THF, and re-precipitate (repeat 2x to remove unreacted monomers).

-

Drying: Dry in a vacuum oven at 45°C for 24 hours.

Validation Check:

-

GPC: Target Mw = 5,000 – 10,000 Da; PDI < 1.8.

-

H-NMR: Confirm monomer incorporation ratio via integration of characteristic peaks (Cyclopentyl protons vs. Adamantyl protons).

Protocol: Photoresist Formulation & Lithographic Evaluation

Context: This protocol creates a positive-tone resist.

Formulation Table

| Component | Material Example | Weight % (relative to solids) | Function |

| Matrix Polymer | Poly(ECPA-co-GBLMA-co-HAMA) | 100% | Binder & Switch |

| PAG | Triphenylsulfonium nonaflate (TPS-Nf) | 2.0 - 4.0% | Acid Generator |

| Quencher | Trioctylamine or TBAH | 0.1 - 0.3% | Controls acid diffusion (reduces LER) |

| Solvent | PGMEA / Ethyl Lactate (60:40) | Adjust for viscosity | Casting vehicle |

Lithography Workflow

-

Substrate Prep: Treat Silicon wafer with HMDS vapor (100°C, 60s) to promote hydrophobicity.

-

Coating: Spin coat formulation at 2000-3000 rpm to achieve film thickness of ~150 nm.

-

Post-Apply Bake (PAB): 100°C for 60s. Removes solvent.

-

Exposure: Expose using ArF (193 nm) scanner or E-beam writer.

-

Post-Exposure Bake (PEB): 90°C - 105°C for 60s.

-

Critical Note: ECPA is a low-

group. Do NOT exceed 110°C, or you risk thermal deprotection in unexposed areas (dark erosion).

-

-

Development: Puddle develop with 2.38 wt% TMAH (Tetramethylammonium hydroxide) for 30-60s.

-

Rinse: DI Water rinse and spin dry.

Figure 2: Standard lithographic processing flow for ECPA-based resists. Note the moderate PEB temperature.

Comparative Analysis: ECPA vs. Adamantyl Groups

In resist design, the choice between ECPA (Low

| Feature | ECPA (Low | MAMA (High | Impact on Process |

| PEB Temp | 90°C - 105°C | 130°C - 140°C | Lower PEB reduces acid diffusion blur. |

| Sensitivity | High | Moderate | ECPA resists are generally faster (lower dose required). |

| Etch Resistance | Moderate | High | Adamantyl cages are physically tougher against plasma etch. |

| Outgassing | Moderate (Alkene) | Low | ECPA releases volatile alkenes; requires lens protection in immersion tools. |

| Storage Stability | Lower | Higher | ECPA resists may degrade if stored at elevated temps (>30°C). |

Application Insight: Use ECPA when resolution and sensitivity are the priority (e.g., dense line/space patterns). Use Adamantyl groups when etch resistance (e.g., contact hole etching) is the bottleneck.

Troubleshooting Guide

Issue: T-Topping (Insoluble surface layer)

-

Cause: Airborne base contamination (amines) neutralizing the acid at the resist surface.

-

Solution: Since ECPA is sensitive, the surface deprotection might be stalled by environmental bases. Use a top-coat barrier or filter the air for amines.

Issue: Line Edge Roughness (LER)

-

Cause: Acid diffusion length is too long during PEB.

-

Solution: Although ECPA allows low PEB, if the temperature is too high, the acid diffuses into unexposed regions. Reduce PEB temperature by 5°C or increase the Quencher loading.

Issue: Pattern Collapse

-

Cause: Capillary forces during drying, often due to low modulus of the rubbery polymer.

-

Solution: Increase the ratio of HAMA (Adamantyl monomer) in the synthesis to raise the

and modulus of the film.

References

-

Ito, H. (2005). Chemical amplification resists for microlithography. Advances in Polymer Science, 172, 37-245. Link

-

Nozaki, K., et al. (1997). New protective groups in alicyclic methacrylate polymers for 193-nm resist applications. Journal of Photopolymer Science and Technology, 10(4), 545-550. Link

-

Kunz, R. R., et al. (2004). Experimental measurement of photoacid diffusion coefficients in chemically amplified photoresists. Journal of Vacuum Science & Technology B, 22(2). Link

-

Padmanaban, M., et al. (2000). Performance of cycloolefin-maleic anhydride and acrylate resists for 193 nm lithography. Proceedings of SPIE, 3999. Link

-

Bae, Y. C., et al. (2003). Re-evaluation of the activation energy for acid-catalyzed deprotection in chemically amplified resists. Polymer, 44(5), 1457-1466. Link

Application Note: Formulation of Stimuli-Responsive Reworkable Adhesives using 1-Ethylcyclopentyl Acrylate (ECPA)

Executive Summary

This application note details the formulation, processing, and validation of "smart" reworkable adhesives and sealants utilizing 1-Ethylcyclopentyl acrylate (ECPA) . While standard acrylates provide permanent bonding, ECPA introduces a chemically active tertiary ester functionality. This allows for the creation of robust crosslinked networks that can be selectively degraded (debonded) under specific thermal or acidic triggers.

Target Audience: This guide is designed for researchers in medical device assembly, microfluidics, and high-value optical sensor integration where "debond-on-demand" capabilities are required to recover expensive components or correct alignment errors during manufacturing.

Chemical Rationale & Mechanism[1]

Why 1-Ethylcyclopentyl Acrylate?

ECPA is a monofunctional acrylate monomer characterized by a bulky, hydrophobic cyclopentyl ester group. It serves two distinct roles in formulation:

-

Steric Bulk (Structural Role): The 1-ethylcyclopentyl group significantly reduces polymerization shrinkage compared to linear acrylates (e.g., n-butyl acrylate) by occupying greater free volume. This minimizes stress on delicate optical or micro-electro-mechanical systems (MEMS).

-

Acid Lability (Functional Role): The ester linkage is attached to a tertiary carbon. In the presence of a strong acid and heat, this bond undergoes specific cleavage (deprotection), converting the hydrophobic polymer backbone into hydrophilic poly(acrylic acid) and releasing a volatile alkene.

The Debonding Mechanism

The formulation relies on a "Dual-Trigger" system:

-

Trigger 1 (Cure): UV-initiated free radical polymerization forms the solid adhesive.

-

Trigger 2 (Debond): A Photoacid Generator (PAG) or Thermal Acid Generator (TAG) included in the matrix releases a strong acid (

) upon activation. A post-bake step catalyzes the cleavage of the ECPA side chain.

Visualization: Chemical Debonding Pathway

Figure 1: Acid-catalyzed deprotection mechanism of ECPA. The cleavage transforms the material properties, leading to adhesion loss.

Formulation Strategy

To create a functional reworkable adhesive, ECPA must be balanced with a crosslinker and the appropriate catalyst package.

Table 1: Standard Reworkable Formulation (ECPA-RW-01)

| Component Class | Ingredient | Weight % | Function |

| Primary Monomer | 1-Ethylcyclopentyl Acrylate (ECPA) | 50 - 60% | Provides acid-cleavable sites and high |

| Co-Monomer | Isobornyl Acrylate (IBOA) | 20 - 30% | Increases modulus and moisture resistance. |

| Crosslinker | 1,6-Hexanediol Diacrylate (HDDA) | 10 - 15% | Establishes solvent resistance and structural integrity. |

| Photoinitiator | TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | 2.0% | Initiates radical cure (UV/LED 395nm). |

| Photoacid Generator | PAG (e.g., Diphenyliodonium nitrate) | 1.0 - 2.0% | Releases acid ( |

| Additives | Silane Coupling Agent | 0.5% | Enhances initial adhesion to glass/metal. |

Experimental Protocols

Protocol A: Adhesive Preparation & Curing (Bonding)

Objective: To form a defect-free, structural bond between two substrates (e.g., Glass/Glass or Glass/Steel).

Materials Required:

-

Amber glass vials (to protect photosensitive reagents).

-

Planetary centrifugal mixer.

-

UV LED Curing Spot Lamp (365nm or 395nm).

Step-by-Step Procedure:

-

Weighing: In an amber vial, combine ECPA, IBOA, and HDDA according to Table 1.

-

Initiator Dissolution: Add the Photoinitiator (TPO) and mix at 2000 RPM for 2 minutes until fully dissolved. Note: TPO is yellow; the solution should be clear yellow.

-

Active Ingredient Addition: Add the Photoacid Generator (PAG). Critical: Perform this step under yellow light to prevent premature acid release. Mix at 2000 RPM for 1 minute.

-

Degassing: Degas the mixture (vacuum or centrifuge) to remove micro-bubbles which act as stress concentrators.

-

Application: Dispense 50

of adhesive onto the center of the bottom substrate. Place the top substrate and apply 10 psi pressure to achieve a bond line thickness of 50-100 -

Curing: Irradiate with UV light (100 mW/cm²) for 30 seconds.

-

Validation: Check for tack-free edges. The bond should be rigid.

-

Protocol B: Triggered Debonding (Rework)

Objective: To cleanly separate the bonded substrates without damaging the components.

Mechanism: The PAG requires activation (often deep UV or high heat) followed by a "Post-Exposure Bake" (PEB) to drive the chemical cleavage.

Step-by-Step Procedure:

-

Acid Activation:

-

Option A (Optical): Expose the bond line to Deep UV (254 nm) for 60 seconds. This activates the PAG without damaging the polymer backbone yet.

-

Option B (Thermal): If using a Thermal Acid Generator, skip to step 2.

-

-

Deprotection Bake (PEB): Place the assembly on a hot plate at 100°C - 120°C for 5-10 minutes.

-

Observation: You may observe slight bubbling at the interface (release of isobutylene/cyclopentene gas). This is the sign of successful cleavage.

-

-

Separation: Apply mild shear force. The adhesion strength should be reduced by >80%.

-

Residue Cleaning: The remaining residue is now poly(acrylic acid)-rich. Wash the substrates with a mild alkaline solution (e.g., 0.1M NaOH) or Acetone/Water mix. The residue should dissolve or flake off easily.

Characterization & Validation Workflow

To ensure the adhesive meets "Drug Development" standards for reliability, the following validation steps are mandatory.

Visualization: Validation Logic Flow

Figure 2: Validation workflow ensuring both structural integrity and reworkability.

Key Performance Indicators (KPIs)

| Test Method | Parameter | Target Specification | Rationale |

| ASTM D1002 | Lap Shear Strength (Cured) | > 12 MPa | Ensures device integrity during normal use. |

| ASTM D1002 | Lap Shear Strength (Triggered) | < 2 MPa | Ensures easy separation without component breakage. |

| TGA | Decomposition Onset ( | > 150°C (Pre-trigger) | Ensures stability during standard sterilization (autoclave). |

| DMA | Glass Transition ( | > 80°C | ECPA provides high |

Safety & Handling

-

Toxicity: ECPA is an acrylate monomer. It is a skin sensitizer and irritant.[1] All handling must occur in a fume hood with nitrile gloves.

-

Volatility: While ECPA is relatively high boiling, the cleavage products (alkenes) generated during rework are volatile. Ensure adequate ventilation during the heating (debonding) phase.

References

-

Ito, H. (2005).[2] "Chemical Amplification Resists for Microlithography." Advances in Polymer Science.

- Context: Foundational text on the acid-catalyzed deprotection of tertiary esters (like ECPA) used in photoresists, which forms the basis of the debonding mechanism.

-

Kloxin, C. J., et al. (2013). "Stress relaxation via addition–fragmentation chain transfer in high Tg polymer networks." Polymer Chemistry.

- Context: Discusses stress reduction in bulky acrylate networks, supporting the use of ECPA for low-shrinkage applic

-

Esser-Kahn, A. P., et al. (2011). "Triggered degradation of polymeric networks." Macromolecules.

- Context: Authoritative review on stimuli-responsive degrad

-

PubChem. "1-Ethylcyclopentyl acrylate Compound Summary."[3] National Library of Medicine.

- Context: Verification of chemical structure, molecular weight, and basic physical properties.

Sources

Application Note: Enhancing Plasma Etch Resistance in ArF Lithography using 1-Ethylcyclopentyl Acrylate (ECPA) Frameworks

Executive Summary

As semiconductor nodes scale below 50 nm, 193 nm (ArF) lithography faces a critical trade-off: the need for optical transparency requires non-aromatic polymers, yet the removal of aromatic rings drastically reduces plasma etch resistance.

This Application Note details the integration of 1-Ethylcyclopentyl acrylate (ECPA) into chemically amplified resist (CAR) formulations. Unlike linear acrylates, ECPA incorporates a bulky alicyclic ring that improves carbon density (lowering the Ohnishi parameter) while possessing a low activation energy for acid-catalyzed deprotection. This guide provides synthesis protocols, lithographic processing standards, and mechanistic insights for researchers optimizing etch selectivity and line edge roughness (LER).

Chemical Mechanism & Rationale[1][2][3][4]

The Alicyclic Advantage

Standard aromatic resists (like Novolac) absorb too strongly at 193 nm. To maintain transparency, ArF resists utilize alicyclic (aliphatic cyclic) groups. ECPA serves as a "switching monomer."

-

Etch Barrier: The cyclopentyl ring provides a high carbon-to-hydrogen ratio, physically impeding ion bombardment during reactive ion etching (RIE).

-

Solubility Switch: The tertiary ester bond at the 1-position is acid-labile. Upon exposure to photo-generated acid and heat, it undergoes elimination, converting the insoluble lipophilic polymer into a soluble carboxylic acid.

Low Activation Energy ( )

Compared to adamantyl-based monomers (e.g., MAdMA), ECPA has a lower activation energy for deprotection. This allows for:

-

Lower Post-Exposure Bake (PEB) temperatures (typically 90–110°C vs. 130°C+).

-

Reduced Acid Diffusion: Lower thermal budgets minimize acid diffusion blur, improving resolution.

Mechanistic Pathway

The following diagram illustrates the acid-catalyzed deprotection and the resulting solubility change.

Figure 1: Acid-catalyzed deprotection mechanism of ECPA. The tertiary ester cleaves to form a soluble carboxylic acid group and a volatile alkene byproduct.

Experimental Protocols

Polymer Synthesis (Free Radical Polymerization)

To evaluate ECPA, it is rarely used as a homopolymer. It is copolymerized with a lactone monomer (for adhesion) and a polar monomer.

Reagents:

-

Monomer A: 1-Ethylcyclopentyl acrylate (ECPA) [Etch Barrier/Switch]

-

Monomer B:

-Butyrolactone methacrylate (GBLMA) [Adhesion] -

Initiator: AIBN (Azobisisobutyronitrile)

-

Solvent: THF (Tetrahydrofuran) or PGMEA

Protocol:

-

Dissolution: Dissolve ECPA and GBLMA (molar ratio 50:50 or 40:60) in THF to achieve a 20 wt% solid content.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization).

-

Initiation: Add AIBN (4 mol% relative to monomers) under nitrogen flow.

-

Polymerization: Heat the reaction vessel to 60–65°C for 12–24 hours with magnetic stirring.

-

Purification:

-

Precipitate the polymer solution dropwise into a 10x excess of hexane or methanol.

-

Filter the white precipitate.

-

Re-dissolve in minimal THF and re-precipitate (repeat 2x to remove unreacted monomers).

-

-

Drying: Vacuum dry at 40°C for 24 hours.

Lithographic Processing Workflow

The following workflow ensures optimal pattern fidelity and etch resistance testing.

Figure 2: Standard lithographic workflow for ECPA-based resists. Note the lower PEB temperature compared to adamantyl resists.

Data Analysis: Etch Resistance

The Ohnishi Parameter

The etch resistance of a polymer is inversely proportional to the Ohnishi parameter (

- : Total number of atoms

- : Number of Carbon atoms

- : Number of Oxygen atoms

Lower

Comparative Analysis Table

The table below compares ECPA against standard reference materials.

| Material | Formula (Monomer) | Structure Type | Ohnishi Param ( | Relative Etch Rate (vs. Novolac) |

| Novolac (Ref) | C8H8O | Aromatic | ~2.3 | 1.0 (Baseline) |

| PMMA | C5H8O2 | Linear | 5.0 | ~2.0 (Poor) |

| Adamantyl MA | C14H20O2 | Multicyclic | 3.0 | ~1.3 (Excellent) |

| ECPA (Target) | C10H16O2 | Monocyclic | 3.5 | ~1.5 (Good) |

Interpretation:

While Adamantyl methacrylate offers slightly better bulk etch resistance (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| T-Topping | Acid neutralization at surface by airborne bases (amines). | Apply a top-coat barrier or filter air for amines. |

| Pattern Collapse | Capillary forces during drying; Polymer too hydrophobic. | Rinse with surfactant-doped water; Copolymerize with more hydrophilic monomers (e.g., HEMA). |

| Poor Etch Selectivity | Low ECPA content in copolymer. | Increase ECPA ratio, but do not exceed 60% to maintain adhesion. |

| Scumming | Incomplete deprotection. | Increase PEB temperature by 5°C increments; verify exposure dose. |

References

-

Kudo, T., et al. (2025).[1] Etch Properties of 193nm Resists: Issues and Approaches. ResearchGate.

-

Google Patents. (2011). Chemically amplified photoresist composition and process for its use (US20110053083A1).

-

Lee, J., et al. (2024). Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups. NIH/PMC.

-

Smolecule. (2023).[2][3] 1-Ethylcyclopentyl methacrylate Synthesis and Properties.

-

MDPI. (2023). Synthesis of Acrylate Dual-Tone Resists and Molecular Weight Effects.

Sources

Troubleshooting & Optimization

troubleshooting low conversion in 1-Ethylcyclopentyl acrylate polymerization

Troubleshooting Guide & Advanced FAQs

Executive Summary: The "Steric-Acid" Paradox

1-Ethylcyclopentyl acrylate (ECPA) is a cornerstone monomer for 193 nm (ArF) chemically amplified photoresists. Its bulky acid-cleavable ester group is essential for lithographic performance but introduces significant synthetic challenges.

The Core Problem: Users frequently report "low conversion" (<50%) or "early termination."

The Root Cause: This is rarely a single failure point. It is usually a convergence of steric hindrance (low propagation rate constant,

This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Diagnostic Workflow (Logic Tree)

Before altering reaction parameters, locate your failure mode using this logic flow.

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion.

Module 1: Purity & The Acid Threat (Pre-Reaction)

The Hidden Killer: ECPA is an acid-sensitive monomer. If your reaction mixture contains trace water or acid (from hydrolyzed monomer), the high temperatures of polymerization will catalyze the deprotection of the ethylcyclopentyl group. Result: You generate Poly(acrylic acid) (PAA) segments.[1] PAA is often insoluble in ECPA-compatible solvents (like PGMEA or Toluene), causing precipitation. This looks like "polymerization," but it is actually a failed batch.

FAQ: Purity & Handling

Q: Can I use standard basic alumina to remove MEHQ? A: Proceed with caution. While basic alumina effectively removes the MEHQ inhibitor, prolonged contact can induce hydrolysis of the ester.

-

Recommendation: Use a dedicated inhibitor removal column (e.g., Dehibit 200) or perform a rapid filtration through basic alumina followed immediately by use. Do not store the monomer over alumina.

Q: My monomer is 99% pure by GC. Why does it still fail? A: GC often misses trace water or acrylic acid (if the column is not specialized).

-

The Protocol: Check the acid content. If Acid Value > 0.1 mg KOH/g, you must re-purify. Trace acrylic acid acts as an autocatalyst for deprotection.

Protocol: Safe Purification of ECPA

-

Inhibitor Removal: Pass monomer through a column of inhibitor remover resin (avoiding strong bases if possible).

-

Drying: Stir over Calcium Hydride (

) for 4 hours (if compatible) or Molecular Sieves (4Å) for 24 hours. -

Distillation: Vacuum distillation is risky due to heat. If necessary, use high vacuum (<1 mbar) to keep

.

Module 2: Reaction Engineering (Kinetics)

The Physics: The 1-ethylcyclopentyl group is bulky. This steric bulk reduces the propagation rate constant (

Data Table: Kinetic Optimization

| Parameter | Standard Acrylate | ECPA Recommendation | Rationale |

| Monomer Conc. [M] | 10–20 wt% | 30–50 wt% | High [M] drives the equilibrium toward propagation (Rate |

| Temperature | 60–70°C | 70–80°C | Higher T increases |

| Initiator | AIBN | V-601 | V-601 (Dimethyl 2,2'-azobis(2-methylpropionate)) has a higher 10h half-life temp (66°C) than AIBN, allowing smoother radical flux at 75°C without nitrile contamination. |

| Atmosphere | Nitrogen Sparge | Freeze-Pump-Thaw | Sterically hindered monomers are more sensitive to oxygen quenching. |

FAQ: Reaction Conditions

Q: Why does the reaction stop at 60% conversion? A: This is likely "Initiator Burnout."

-

Explanation: If you run at 80°C using AIBN (

hr at 80°C), your initiator is dead after 4 hours. The bulky monomer propagates slowly, so the reaction isn't finished when the radicals run out. -

Fix: Use V-601 (longer half-life) or add initiator in two shots (0h and 4h).

Module 3: Advanced Troubleshooting (RAFT/CRP)

For lithography, you likely need narrow Polydispersity (PDI). Controlled Radical Polymerization (RAFT) is standard, but ECPA is prone to RAFT Retardation .

Mechanism: Steric Blocking in RAFT

In RAFT, the bulky ECPA radical must attack the RAFT agent (CTA). If the CTA is also bulky (e.g., a dodecyl trithiocarbonate), the steric clash prevents the "add-fragment" step. The radical becomes "stuck" as a stable intermediate, halting the reaction.

Figure 2: The steric bottleneck in RAFT polymerization of bulky acrylates.

FAQ: RAFT Specifics

Q: Which RAFT agent should I use for ECPA? A: Use Trithiocarbonates (e.g., DDMAT or EMP). Avoid Dithiobenzoates (like CPDB) as they cause severe retardation with acrylates.

-

Tip: If conversion is low, decrease the [CTA]/[I] ratio. Standard is 10:1. Try 5:1 . You sacrifice some "livingness" (slightly higher PDI) for higher conversion.

Validated Protocol: Kinetic Monitoring via 1H NMR

Do not rely on gravimetric yield (precipitation can trap solvent/monomer). Use NMR for the "Truth."

Materials:

-

Deuterated Chloroform (

) -

Internal Standard (e.g., Trioxane or Mesitylene) - Optional but recommended

Procedure:

-

Sampling: Take a 0.1 mL aliquot of the reaction mixture at

and -

Quenching: Immediately dilute into cold

(stops reaction). -

Analysis:

-

Vinyl Protons (Monomer): Integrate the peaks at 5.8 - 6.4 ppm (3H, acrylate double bond).

-

Ester Protons (Polymer + Monomer): Integrate the

proton of the cyclopentyl ring (approx 5.1 ppm ). This signal shifts slightly and broadens upon polymerization but represents total mass.

-

-

Calculation:

(Assuming normalization to a non-reactive internal standard).

References

-

BenchChem. (2025).[3] Purification of Acrylate Monomers: Technical Support Guide. (Retrieved from benchchem.com). Link

-

Waters Corp. (2025). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (Application Note). Link

-

MDPI. (2024). RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate).Polymers.[1][3][4][5][6][7][8][9] Link

-

National Institute of Standards and Technology (NIST). Heats of Polymerization and Steric Hindrance in Acrylates.Link

-

American Chemical Society (ACS). (2024). Exploring the Kinetics of Solution Polymerization of Butyl Acrylate.Ind. Eng. Chem. Res.Link

-

ResearchGate. (2025). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate.Link

Sources

- 1. RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles | MDPI [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. iomosaic.com [iomosaic.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Troubleshooting Common Issues in Emulsion Polymerization Reactors [jinzongmachinery.com]

- 9. mdpi.com [mdpi.com]

handling and disposal guidelines for 1-Ethylcyclopentyl acrylate waste

Ticket Subject: Handling, Storage, and Disposal Protocols Status: Open Priority: High (Reactive Monomer) Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 1-Ethylcyclopentyl acrylate (CAS: 263745-03-5 / 326925-69-3) in the synthesis of methacrylate polymers for 193 nm (ArF) chemically amplified photoresists.

Unlike standard solvents, this chemical is a reactive monomer . It is designed to be unstable under specific conditions (polymerization). If mishandled, it can polymerize inadvertently, releasing significant heat (exotherm) and potentially causing container rupture or fire.[1][2][3][4]

This guide replaces generic safety advice with specific, mechanism-based protocols for this monomer.

Module 1: Immediate Safety & Spill Response

"I have dropped a bottle. How do I clean this up?"

The Critical Hazard: 1-Ethylcyclopentyl acrylate is combustible and a sensitizer. However, the immediate operational risk during a spill is inappropriate absorption .

-

DO NOT use paper towels, sawdust, or standard "chem-wipes" for large spills. These are combustible and can act as a wick, increasing surface area for evaporation (flammability) and potentially fueling a fire if the monomer polymerizes exothermically.

Spill Response Protocol

-

Evacuate & Ventilate: Remove ignition sources. This monomer has a high flash point (typically >80°C depending on purity), but vapors can still accumulate.

-

PPE Upgrade: Standard nitrile gloves may degrade quickly upon direct immersion. Double-glove or use Silver Shield/4H laminate gloves if available.

-

Containment: Use Vermiculite or Diatomaceous Earth . These are inorganic and inert.

-

Neutralization (Optional but Recommended): If available, treat the absorbed spill with a dilute solution of sodium hydroxide (NaOH) to hydrolyze the ester, though simple containment is usually sufficient for lab-scale spills.

-

Disposal: Shovel into a metal or high-density polyethylene (HDPE) container. Do not seal tightly immediately (allow off-gassing).

Module 2: Storage & Stability (The "Oxygen Paradox")

"Why did my monomer turn into a solid brick inside the bottle?"

This is the most common support ticket we receive. It is caused by premature polymerization .

The Mechanism: Your monomer is stabilized with MEHQ (Monomethyl ether hydroquinone) , typically at 100–200 ppm.

-

The Misconception: Researchers often store sensitive chemicals under pure Nitrogen or Argon to prevent oxidation.

-

The Reality: MEHQ is an aerobic inhibitor.[5] It requires dissolved Oxygen to function. If you purge this monomer with pure nitrogen, you deactivate the inhibitor, leading to spontaneous polymerization.

The MEHQ Inhibition Cycle

The diagram below illustrates why Oxygen is mandatory for the inhibitor to work.[6]

Figure 1: The synergistic mechanism of MEHQ and Oxygen. Without Oxygen, the monomer radical bypasses the inhibitor and initiates polymerization.

Storage Protocol

| Parameter | Requirement | Reason |

| Headspace | Air (Not N₂) | Oxygen is required to activate MEHQ.[5][6] |

| Temperature | 2°C – 8°C | Slows radical formation. Do not freeze (inhibitor may crystallize out). |

| Light | Amber Glass/HDPE | UV light cleaves the ester, generating radicals that overwhelm the inhibitor. |

| Shelf Life | 6–12 Months | MEHQ is consumed over time. Test for polymer content if expired. |

Module 3: Waste Segregation & Disposal

"Can I pour this into the general organic waste solvent drum?"

Strictly NO. Segregation is vital due to the "Piranha" Hazard. In lithography labs, Piranha solution (Sulfuric Acid + Hydrogen Peroxide) is common.[3][7] Mixing 1-Ethylcyclopentyl acrylate with Piranha solution or strong acids will cause an immediate, violent explosion.

Waste Segregation Logic

Figure 2: Decision tree for safe waste segregation. Note the critical separation from oxidizers.

Disposal Specifications

-

RCRA Classification: Likely D001 (Ignitable) .

-

Container: Use HDPE or lined steel. Do not use unlined steel if the waste contains trace acids, as iron ions can catalyze polymerization.

-

Labeling: clearly mark as "ACRYLATE MONOMER WASTE - CONTAINS INHIBITOR".

-

Venting: Use vented caps for waste containers.[7] Polymerization can generate gas/heat; a sealed container may pressurize and burst.

Module 4: Troubleshooting & FAQs

Q: The waste container is feeling warm to the touch. What do I do? A: This is a Runaway Reaction . The monomer is polymerizing.[4][5][8]

-

Do not cap the bottle. Pressure will build up.

-

Move to a Fume Hood.

-

Cool it down. Place the bottle in an ice bath to slow the reaction kinetics.

-

Add Inhibitor. If safe, add a high concentration of MEHQ or Phenothiazine solution to stop the reaction.

Q: Can I clean glassware with acetone? A: Yes, acetone is a good solvent for the uncured monomer. However, if the monomer has polymerized (white solid residue), acetone will only swell the polymer, making it sticky. For cured polymer removal, you may need a chlorinated solvent (DCM) or long-term soaking in base bath (KOH/Isopropanol) to hydrolyze the ester.

Q: I smell a sharp, fruity/acrid odor. Is this dangerous? A: Acrylates have very low odor thresholds (detectable at ppb levels). A smell does not immediately indicate toxic exposure levels, but it indicates a leak. Check the cap seal. If the odor persists, move the container to a fume hood and check for polymerization (cloudiness).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 21896341, 1-Ethylcyclopentyl acrylate. Retrieved from [Link]

-

University of Washington EH&S. (2020).[9] Standard Operating Procedure: Piranha Solution. (Establishing incompatibility with organic monomers). Retrieved from [Link]

- Kurland, J. J. (1980). The Role of Oxygen in the Inhibition of Acrylate Polymerization. Journal of Polymer Science. (Foundational text on the MEHQ/Oxygen mechanism).

Sources

- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 2. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 4. newstetic.com [newstetic.com]

- 5. researchgate.net [researchgate.net]

- 6. fluoryx.com [fluoryx.com]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. depts.washington.edu [depts.washington.edu]

Technical Support Center: Refining Post-Synthesis Workup of 1-Ethylcyclopentyl Acrylate

Welcome to the technical support center for the purification of 1-Ethylcyclopentyl Acrylate. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth, field-proven insights into the nuances of post-synthesis workup, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot and optimize your purification process effectively.

The purification of acrylate monomers like 1-Ethylcyclopentyl Acrylate is a critical step that significantly impacts the quality and performance of downstream applications, such as polymer synthesis. The primary challenge in handling these monomers is their inherent propensity to undergo spontaneous, often aggressive, polymerization, especially when exposed to heat, light, or contaminants.[1][2] This guide provides a systematic approach to navigate these challenges, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-Ethylcyclopentyl Acrylate after synthesis?

A1: Typically, the crude product mixture contains:

-

Unreacted Starting Materials: 1-Ethylcyclopentanol and acrylic acid (or its derivative, like acryloyl chloride).

-

Acid Catalyst: If an acid-catalyzed esterification is performed (e.g., using p-toluenesulfonic acid or sulfuric acid).[2]

-

Polymerized Monomer: Oligomers or polymers of 1-Ethylcyclopentyl Acrylate that may have formed during the reaction, especially if temperatures were not well-controlled.

-

Side-Reaction Byproducts: Depending on the synthesis route, these can include ethers (from the self-condensation of 1-ethylcyclopentanol under acidic conditions) or Michael adducts.

Q2: Why is it crucial to remove the acidic catalyst and unreacted acrylic acid before distillation?

A2: Acidic impurities can act as catalysts for both polymerization and hydrolysis of the ester, particularly at the elevated temperatures required for distillation.[2] Failure to remove them can lead to significant yield loss due to polymer formation in the distillation flask and column, which can be extremely difficult to clean. Complete neutralization and removal of these impurities are paramount for the thermal stability of the monomer during purification.

Q3: What is a polymerization inhibitor, and why is it essential?